(2S,3R)-3-Hydroxynorvaline
Overview
Description
The compound “(2S,3R)-3-Hydroxynorvaline” belongs to a class of organic compounds known as amino acids. These are compounds containing an amino group and a carboxylic acid group . The (2S,3R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, a synthetic pathway toward atazanavir requires a tert-butyl-(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate intermediate .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would include the arrangement of atoms and the chemical bonds that hold the atoms together . The (2S,3R) notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
In general, amino acids can undergo a variety of chemical reactions, including peptide bond formation, decarboxylation, and transamination . The specific reactions that “this compound” can undergo would depend on its specific structure.Physical and Chemical Properties Analysis
Physical and chemical properties of a compound like “this compound” would include its molecular weight, solubility, melting point, and pKa values . These properties can influence how the compound behaves in biological systems or in chemical reactions.Scientific Research Applications
Insulin Secretion and Diabetes Research
- (2S,3R,4S) 4-hydroxyisoleucine and related compounds, including (2S,3R)-3-hydroxynorvaline, have been studied for their insulinotropic properties. They potentiate insulin release in isolated rat pancreas and islets at micromolar concentrations (Broca et al., 2000).
Stress Response in Plants
- 5-Hydroxynorvaline, a closely related compound, was found to accumulate in maize leaves under stress conditions, such as insect feeding and abiotic stress, indicating a possible role in plant defense mechanisms (Yan et al., 2014).
Protein Synthesis and Cellular Processes
- Hydroxynorvaline has been shown to inhibit the assembly and secretion of procollagen by incorporation into procollagen molecules, affecting cellular protein synthesis and secretion processes (Christner et al., 1975).
Developmental Biology and Toxicology
- 3-Hydroxynorvaline has demonstrated toxic and teratogenic effects in developing chicken and mouse embryos, indicating its potential as a model compound for studying developmental processes and toxicology (Louw et al., 2005).
Biochemical Characterization of Novel Compounds
- Studies on isolating and characterizing different forms of hydroxynorvaline from natural sources have contributed to the understanding of amino acid diversity in nature and their biochemical properties (Matzinger et al., 1972).
Protein Oxidation and Free Radical Damage
- Research on valine hydroperoxides and hydroxides, including forms of hydroxynorvaline, helps in understanding the effects of free radical damage on amino acids, peptides, and proteins, which is crucial in studying oxidative stress (Fu et al., 1995).
Enzymatic Production of Modified Amino Acids
- The enzymatic characteristics of l-isoleucine dioxygenase from Bacillus thuringiensis, which produces various hydroxynorvaline derivatives, show potential for the industrial production of modified amino acids (Hibi et al., 2011).
Synthesis and Pharmaceutical Applications
- Research into efficient methods for synthesizing hydroxynorvaline derivatives contributes to pharmaceutical development and the production of novel compounds (García et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that Ne-Trimethyllysine hydroxylase (TMLH) catalyses the first step in mammalian biosynthesis of carnitine, which plays a crucial role in fatty acid metabolism . The stereochemistry of the 3-hydroxy-Ne-trimethyllysine product of TMLH has been defined as (2S,3S)-3-hydroxy-Ne-trimethyllysine .
Cellular Effects
It is believed to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of (2S,3R)-3-Hydroxynorvaline is complex and involves interactions with various biomolecules. It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This includes studies on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJIYCMHMKTPB-DMTCNVIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449498 | |
Record name | (2S,3R)-3-HYDROXYNORVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10148-67-1 | |
Record name | (2S,3R)-3-HYDROXYNORVALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of (2S,3R)-3-Hydroxynorvaline into the MUC1 glycopeptide impact its interaction with anti-MUC1 antibodies?
A: Replacing threonine with this compound in the MUC1 glycopeptide enhances its binding affinity to anti-MUC1 antibodies []. This is attributed to the additional methylene group in the this compound side chain, which strengthens a CH/π interaction within the antigen-antibody complex []. Although an enthalpy-entropy trade-off exists, the enhanced interaction leads to a slightly higher binding affinity compared to the natural threonine-containing counterpart [].
Q2: What is the significance of the conformational dynamics of the this compound containing glycopeptide in its function as a vaccine candidate?
A: Conformational analysis in water revealed that the this compound containing glycopeptide exhibits similar conformational flexibility to the natural threonine-containing variant []. This similarity is crucial because it allows the synthetic antigen to effectively mimic the natural antigen's behavior in solution []. This mimicry is essential for stimulating a robust and specific anti-MUC1 immune response [].
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